3-Bromo-1H-indole-4-carbonitrile
Overview
Description
3-Bromo-1H-indole-4-carbonitrile is a compound with the molecular formula C9H5BrN2 . It has a molecular weight of 221.06 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrN2/c10-7-5-12-8-3-1-2-6(4-11)9(7)8/h1-3,5,12H . The compound is solid at room temperature .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 221.05 g/mol . The compound has a topological polar surface area of 39.6 Ų .Scientific Research Applications
3-Br-1H-indole-4-CN has a wide range of applications in scientific research. It has been used as a precursor for the synthesis of various indole derivatives, heterocyclic compounds, and other organic compounds. It has also been used as a reagent for the synthesis of various compounds such as indoles, imidazoles, and pyrroles. Furthermore, 3-Br-1H-indole-4-CN has been used in the synthesis of various drugs and other biologically active compounds.
Mechanism of Action
Target of Action
3-Bromo-1H-indole-4-carbonitrile is a derivative of indole, a significant heterocyclic system found in various bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
The advantages of using 3-Br-1H-indole-4-CN in lab experiments include its versatility, its ability to act as a proton acceptor and a nucleophile, and its ability to act as a catalyst in the formation of various compounds. The main limitation of using 3-Br-1H-indole-4-CN in lab experiments is that the exact mechanism of action is not fully understood.
Future Directions
There are several potential future directions for research involving 3-Br-1H-indole-4-CN. These include further research into the biochemical and physiological effects of the compound, further research into the mechanism of action, and further research into the synthesis of various compounds using 3-Br-1H-indole-4-CN as a precursor. Additionally, further research into the potential applications of 3-Br-1H-indole-4-CN in drug discovery and medicinal chemistry is warranted.
Safety and Hazards
properties
IUPAC Name |
3-bromo-1H-indole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-5-12-8-3-1-2-6(4-11)9(7)8/h1-3,5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSJNHMOWYMQJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693846 | |
Record name | 3-Bromo-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1186663-64-8 | |
Record name | 3-Bromo-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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